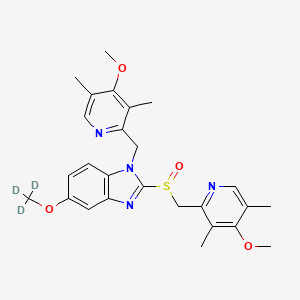

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 is a deuterated form of Omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD). The deuterium atoms in this compound replace hydrogen atoms, which can enhance its metabolic stability and provide valuable insights in pharmacokinetic studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 typically involves the introduction of deuterium atoms into the Omeprazole molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at specific positions .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes while maintaining the purity and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts. The process may also involve purification steps like crystallization and chromatography to obtain the final product with high deuterium incorporation .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sulfide group to a sulfone group.

Reduction: Reduction reactions can revert the sulfone group back to a sulfide group.

Substitution: Substitution reactions can occur at the pyridine ring or the benzimidazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives that can be used for further studies or applications .

Wissenschaftliche Forschungsanwendungen

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Omeprazole.

Biology: Helps in understanding the biological effects and metabolic stability of deuterated drugs.

Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Omeprazole.

Industry: Employed in the development of new proton pump inhibitors with improved efficacy and safety profiles.

Wirkmechanismus

The mechanism of action of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 is similar to that of Omeprazole. It inhibits the H+/K+ ATPase enzyme in the gastric parietal cells, thereby reducing gastric acid secretion. The deuterium atoms enhance the metabolic stability of the compound, allowing for prolonged action and better pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Omeprazole: The non-deuterated form, widely used as a proton pump inhibitor.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Esomeprazole: The S-enantiomer of Omeprazole, offering improved pharmacokinetics.

Uniqueness

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and provide valuable insights in pharmacokinetic studies. This makes it a valuable tool in drug development and research .

Biologische Aktivität

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 is a deuterated derivative of Omeprazole, a well-known proton pump inhibitor (PPI) used primarily for treating gastric acid-related disorders. This compound exhibits unique biological activities that extend beyond its role as a PPI. This article explores its biological activity, including antiproliferative effects, antioxidant properties, and potential antibacterial actions.

- Molecular Formula : C26H30N4O5S

- Molecular Weight : 510.605 g/mol

- CAS Number : 1346599-74-3

- SMILES Notation : COc1ccc2c(c1)nc(n2Cc3ncc(C)c(OC)c3C)S(=O)(=O)Cc4ncc(C)c(OC)c4C

Antiproliferative Activity

Research has shown that this compound exhibits notable antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) | Comparison Agent |

|---|---|---|

| HCT116 | 3.7 | Doxorubicin |

| MCF-7 | 1.2 | Etoposide |

| HEK 293 | 5.3 | - |

These results indicate that this compound may be effective in inhibiting cancer cell growth, particularly in breast cancer (MCF-7) and colorectal cancer (HCT116) models .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay. The compound demonstrated significant reducing power, indicating its potential to stabilize free radicals. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antibacterial Activity

In addition to its antiproliferative and antioxidant activities, this compound has shown selective antibacterial effects against certain Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are presented below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 8 |

These findings suggest that this compound could serve as a potential antibacterial agent, particularly against resistant strains of bacteria .

Case Studies and Research Findings

- Cancer Cell Line Studies : A study conducted on various cancer cell lines indicated that the compound exhibited low micromolar IC50 values, particularly against MCF-7 cells. The results suggested a mechanism involving apoptosis and cell cycle arrest .

- Antioxidative Effects : In vitro assays demonstrated that the compound not only scavenged free radicals but also enhanced the cellular antioxidant defense mechanisms, potentially through upregulation of endogenous antioxidant enzymes .

- Antibacterial Mechanism : Research into the antibacterial properties revealed that the compound disrupts bacterial cell wall synthesis and function, which could be attributed to its structural features that allow interaction with bacterial membranes .

Eigenschaften

IUPAC Name |

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-(trideuteriomethoxy)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O4S/c1-15-11-27-21(17(3)24(15)33-6)13-30-23-9-8-19(32-5)10-20(23)29-26(30)35(31)14-22-18(4)25(34-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3/i5D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPZYHZOTROFEH-VPYROQPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2S(=O)CC4=NC=C(C(=C4C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N(C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C)CC4=NC=C(C(=C4C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.